molecular formula C22H29N3O5 B2675711 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1251697-45-6

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2675711
CAS No.: 1251697-45-6
M. Wt: 415.49
InChI Key: AHMWBBISWKMLNQ-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of both oxalamide and pyrrolidinone moieties suggests potential biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. The starting materials often include 1,4-dioxaspiro[4.5]decan-2-ylmethylamine and 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid. The key steps in the synthesis may include:

    Amidation Reaction: The amine group of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine reacts with the carboxylic acid group of 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid to form an amide bond.

    Oxalamide Formation: The intermediate product undergoes further reaction with oxalyl chloride to introduce the oxalamide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The oxalamide and pyrrolidinone moieties may interact with enzymes or receptors, modulating their activity. This could involve inhibition of enzyme activity or alteration of receptor signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylphenyl)oxalamide
  • N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Uniqueness

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its specific combination of spirocyclic, oxalamide, and pyrrolidinone structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-15-7-8-16(12-18(15)25-11-5-6-19(25)26)24-21(28)20(27)23-13-17-14-29-22(30-17)9-3-2-4-10-22/h7-8,12,17H,2-6,9-11,13-14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMWBBISWKMLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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